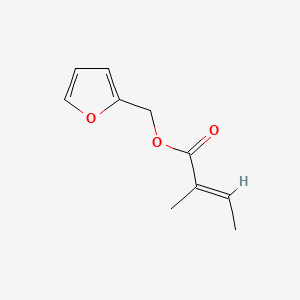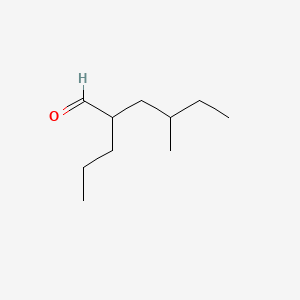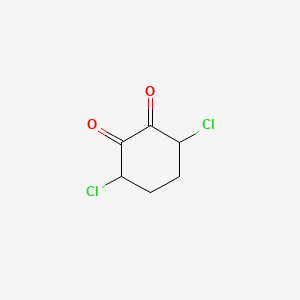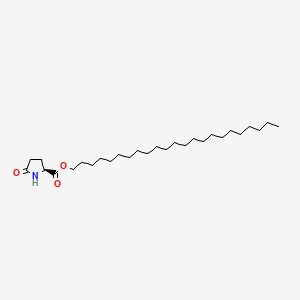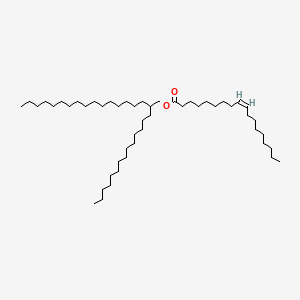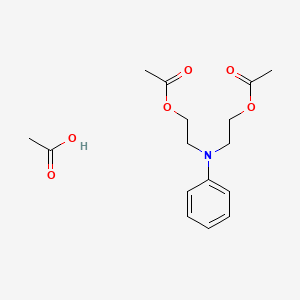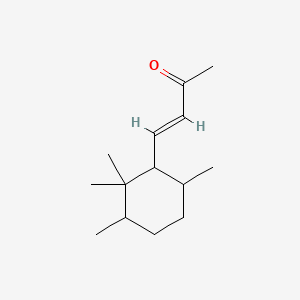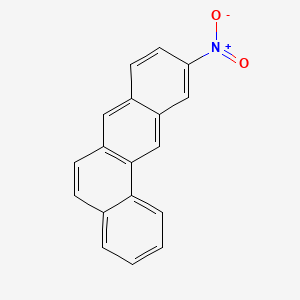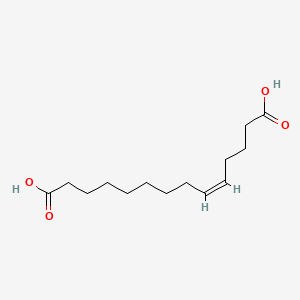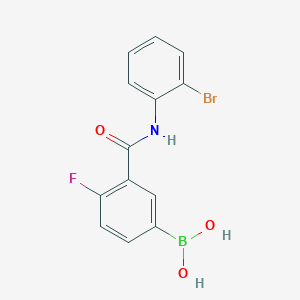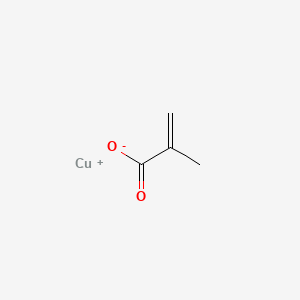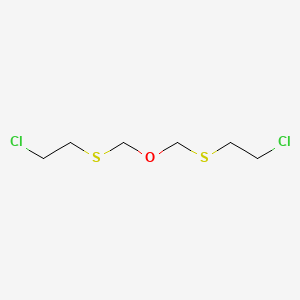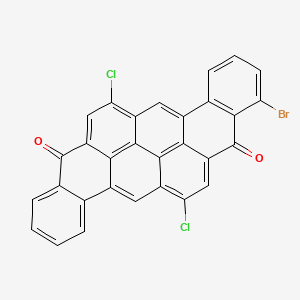
Bromo-6,14-dichloropyranthrene-8,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo-6,14-dichloropyranthrene-8,16-dione: is a chemical compound with the molecular formula C30H11BrCl2O2 and a molecular weight of 554.21714 g/mol . This compound is characterized by its unique structure, which includes bromine and chlorine atoms attached to a pyranthrene backbone. It is primarily used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-6,14-dichloropyranthrene-8,16-dione typically involves the bromination and chlorination of pyranthrene derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyranthrene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The use of automated systems and controlled reaction conditions ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Bromo-6,14-dichloropyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of various functionalized pyranthrene derivatives .
科学研究应用
Bromo-6,14-dichloropyranthrene-8,16-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of Bromo-6,14-dichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Bromo-6,14-dichloropyranthrene-8,16-dione can be compared with other similar compounds, such as:
Dithis compound: Similar structure but with two bromine atoms instead of one.
Chloro-6,14-dibromopyranthrene-8,16-dione: Contains two chlorine atoms and one bromine atom.
This compound derivatives: Various derivatives with different functional groups attached to the pyranthrene ring.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and physical properties, making it valuable for various research applications .
属性
CAS 编号 |
35884-41-4 |
|---|---|
分子式 |
C30H11BrCl2O2 |
分子量 |
554.2 g/mol |
IUPAC 名称 |
1-bromo-6,14-dichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11BrCl2O2/c31-21-7-3-6-13-16-9-18-22(32)10-19-24-15(12-4-1-2-5-14(12)29(19)34)8-17-23(33)11-20(30(35)26(13)21)25(16)28(17)27(18)24/h1-11H |
InChI 键 |
AZJLRVZBHVOEEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=C(C5=O)C(=CC=C8)Br)Cl)C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


